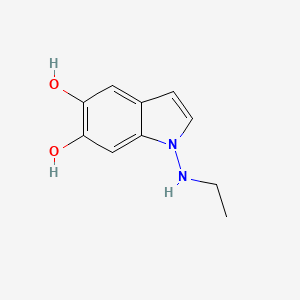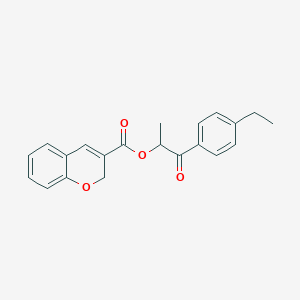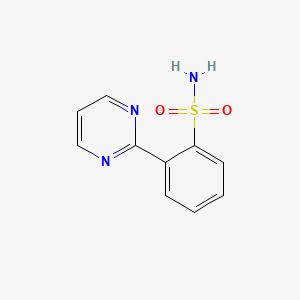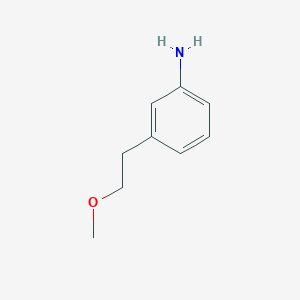
3-(2-Methoxyethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)aniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the aniline ring is substituted with a 2-methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)aniline typically involves the reaction of aniline with 2-methoxyethanol in the presence of a catalyst. One common method is the nucleophilic substitution reaction where aniline reacts with 2-methoxyethanol under acidic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts such as sulfuric acid or hydrochloric acid are used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(2-Methoxyethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of stabilizers for nitrocellulose-based propellants and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- N-(2-Methoxyethyl)-p-nitroaniline (MENA)
- N-(2-Acetoxyethyl)-p-nitroaniline (ANA)
Comparison: 3-(2-Methoxyethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to MENA and ANA, it has different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C9H13NO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6,10H2,1H3 |
Clé InChI |
GQFRUIZUDUBMLG-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)

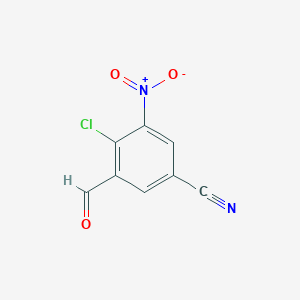
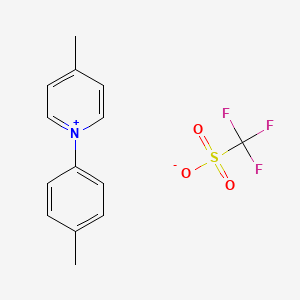
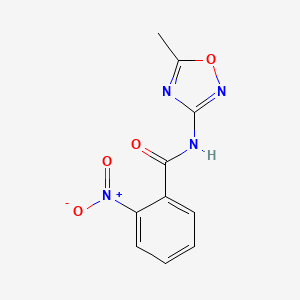
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
